molecular formula C17H18N2S B6143461 N-(4-butylphenyl)-1,3-benzothiazol-2-amine CAS No. 380442-81-9

N-(4-butylphenyl)-1,3-benzothiazol-2-amine

Cat. No.: B6143461
CAS No.: 380442-81-9
M. Wt: 282.4 g/mol
InChI Key: OPUGSPGGLDOBNC-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-1,3-benzothiazol-2-amine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a butyl group attached to the phenyl ring, which is further connected to the benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 4-butylaniline with 2-chlorobenzothiazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-butylaniline attacks the electrophilic carbon of the 2-chlorobenzothiazole, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole derivative.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenyl ring can be further functionalized.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(4-butylphenyl)-1,3-benzothiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    N-(4-iodo-1,3-diphenylbutyl) acrylamide: This compound is used in the preparation of hydrophobically modified polyacrylamides.

    Poly {N,N′-bis (4-butylphenyl)-N,N′-bis (phenyl)-benzidine}: Known for its use in organic light-emitting diodes (OLEDs).

Uniqueness

N-(4-butylphenyl)-1,3-benzothiazol-2-amine is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a butyl-substituted phenyl ring with a benzothiazole moiety makes it particularly valuable in the synthesis of advanced materials and in biological research.

Biological Activity

N-(4-butylphenyl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activities associated with this compound.

Chemical Structure and Properties

This compound features a benzothiazole ring system which is known for its pharmacological potential. The compound's structure can be represented as follows:

C13H14N2S\text{C}_{13}\text{H}_{14}\text{N}_2\text{S}

This structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole, including this compound, exhibit notable antimicrobial properties. A study highlighted the compound's effectiveness against various microbial strains:

Microbial StrainActivity Level
Bacillus subtilis Significant
Escherichia coli Significant
Candida albicans Moderate
Mycobacterium tuberculosis Significant

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. One notable investigation focused on its mechanism of action involving the aryl hydrocarbon receptor (AhR). The activation of AhR leads to the induction of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can form DNA adducts, ultimately resulting in cell death in cancerous cells .

Case Study: In Vitro Testing

In vitro testing on human cancer cell lines has shown that this compound and its derivatives exhibit cytotoxic effects. The following table summarizes findings from a study evaluating antiproliferative activity:

Cell LineIC50 (µM)
MDA-MB-231 (Breast) 15
SK-Hep-1 (Liver) 20
NUGC-3 (Gastric) 25

These results indicate that the compound possesses moderate to high cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

The proposed mechanism for the biological activity of this compound involves several key processes:

  • Selective Uptake : The compound is selectively taken up by sensitive cells.
  • AhR Binding : It binds to the aryl hydrocarbon receptor, leading to nuclear translocation.
  • Metabolic Activation : The compound is metabolized by cytochrome P450 enzymes into electrophilic intermediates.
  • Formation of DNA Adducts : These intermediates can form adducts with DNA, causing cellular damage and apoptosis in cancer cells .

Current Research and Applications

Ongoing research continues to explore the full therapeutic potential of this compound. Its applications extend beyond antimicrobial and anticancer activities; it is also being investigated for use in organic electronics due to its unique chemical properties.

Properties

IUPAC Name

N-(4-butylphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2S/c1-2-3-6-13-9-11-14(12-10-13)18-17-19-15-7-4-5-8-16(15)20-17/h4-5,7-12H,2-3,6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUGSPGGLDOBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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